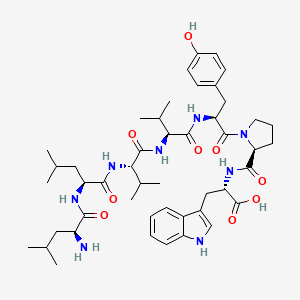

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan is a synthetic peptide composed of eight amino acids: leucine, valine, tyrosine, proline, and tryptophan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT.

Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: DTT or TCEP.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Oxidized forms of tyrosine and tryptophan.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in cellular signaling and protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Cyclo(L-leucyl-L-valyl): A cyclic peptide with antifungal properties.

Cyclo(L-isoleucyl-D-leucyl-L-leucylprolyl-L-prolyl-L-phenylalanyl-D-phenylalanyl-L-leucyl-L-valyl): Another cyclic peptide with distinct biological activities.

Uniqueness

L-Leucyl-L-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its linear structure differentiates it from cyclic peptides, offering different interaction capabilities and stability profiles.

Properties

CAS No. |

853367-58-5 |

|---|---|

Molecular Formula |

C47H68N8O9 |

Molecular Weight |

889.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C47H68N8O9/c1-25(2)20-33(48)41(57)50-35(21-26(3)4)42(58)53-40(28(7)8)45(61)54-39(27(5)6)44(60)51-36(22-29-15-17-31(56)18-16-29)46(62)55-19-11-14-38(55)43(59)52-37(47(63)64)23-30-24-49-34-13-10-9-12-32(30)34/h9-10,12-13,15-18,24-28,33,35-40,49,56H,11,14,19-23,48H2,1-8H3,(H,50,57)(H,51,60)(H,52,59)(H,53,58)(H,54,61)(H,63,64)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

SZIUQALIIOSQCV-YJXWTMGESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)